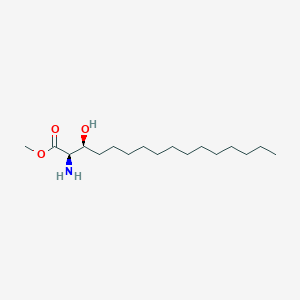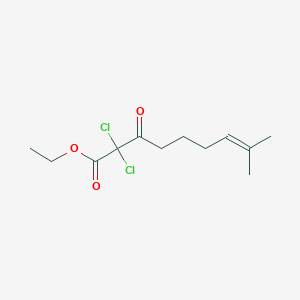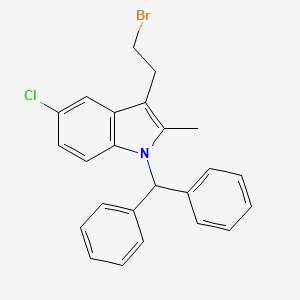
methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate typically involves the esterification of (2R,3S)-2-amino-3-hydroxyhexadecanoic acid with methanol. This reaction is often catalyzed by acidic or enzymatic catalysts to achieve high yields and selectivity. The reaction conditions usually include:
Temperature: Moderate temperatures (20-60°C) to prevent decomposition.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.
Solvents: Organic solvents like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of biocatalysts, such as lipases from microbial sources, is also common in industrial processes due to their high specificity and efficiency.
化学反応の分析
Types of Reactions
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
科学的研究の応用
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
類似化合物との比較
Similar Compounds
Methyl (2S,3R)-2-amino-3-hydroxyhexadecanoate: An enantiomer with different stereochemistry.
Methyl (2R,3S)-2-amino-3-hydroxyoctadecanoate: A homolog with a longer carbon chain.
Methyl (2R,3S)-2-amino-3-hydroxybutanoate: A homolog with a shorter carbon chain.
Uniqueness
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
922193-18-8 |
|---|---|
分子式 |
C17H35NO3 |
分子量 |
301.5 g/mol |
IUPAC名 |
methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14,18H2,1-2H3/t15-,16+/m0/s1 |
InChIキー |
GBGNZAFIITVTRJ-JKSUJKDBSA-N |
異性体SMILES |
CCCCCCCCCCCCC[C@@H]([C@H](C(=O)OC)N)O |
正規SMILES |
CCCCCCCCCCCCCC(C(C(=O)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)


![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)

![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)





![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
